molecular formula C11H15N3O3 B1608347 1-(2-Methoxy-5-nitrophenyl)piperazine CAS No. 58315-37-0

1-(2-Methoxy-5-nitrophenyl)piperazine

Cat. No. B1608347
Key on ui cas rn: 58315-37-0
M. Wt: 237.25 g/mol
InChI Key: HGXYVYNKYQZXMX-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

2-(Piperazin-1-yl)anisole (5.1 g; 26 mmol) is acidified slowly with 6 ml of sulfuric acid (5N) and then dehydrated by evaporation under reduced pressure. Concentrated sulfuric acid is then added (22 ml) very slowly (25 min) and the reaction medium is stirred until a homogeneous mixture is obtained. Potassium nitrate (3.1 g; 31 mmol) is added portionwise over 35 minutes. The reaction is stirred for 4 hours. The solution is then poured onto ice and neutralized by addition of sodium carbonate (to pH≈7-8). The nitro derivative is extracted from the aqueous phase with ethyl acetate (4×80 ml), dried over magnesium sulfate and purified by flash chromatography with an eluent gradient (2 to 5% methanol in dichloromethane in the presence of 0.5% aqueous ammonia).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Potassium nitrate
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[O:13][CH3:14])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.S(=O)(=O)(O)O.[N+:20]([O-])([O-:22])=[O:21].[K+].C(=O)([O-])[O-].[Na+].[Na+]>>[N:1]1([C:7]2[CH:12]=[C:11]([N+:20]([O-:22])=[O:21])[CH:10]=[CH:9][C:8]=2[O:13][CH3:14])[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
N1(CCNCC1)C1=C(C=CC=C1)OC
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Potassium nitrate
Quantity
3.1 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction medium is stirred until a homogeneous mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dehydrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Concentrated sulfuric acid is then added (22 ml) very slowly (25 min)
Duration
25 min
CUSTOM
Type
CUSTOM
Details
is obtained
STIRRING
Type
STIRRING
Details
The reaction is stirred for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The solution is then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The nitro derivative is extracted from the aqueous phase with ethyl acetate (4×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography with an eluent gradient (2 to 5% methanol in dichloromethane in the presence of 0.5% aqueous ammonia)

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C1=C(C=CC(=C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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